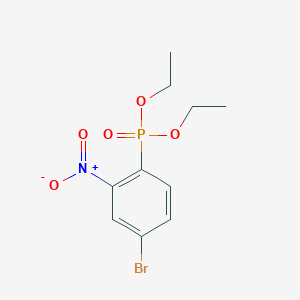
Diethyl (4-Bromo-2-nitrophenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13BrNO5P. It is a derivative of phosphonic acid and contains both bromine and nitro functional groups on a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-Bromo-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-bromo-2-nitrobenzyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and displaces the bromide ion from the benzyl bromide .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of a suitable base, such as sodium hydride or potassium carbonate, can enhance the reaction efficiency. Additionally, the reaction can be carried out under an inert atmosphere to prevent oxidation and other side reactions .
化学反応の分析
Types of Reactions
Diethyl (4-Bromo-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The phosphonate group can be oxidized to a phosphate group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in methanol are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Phosphate derivatives.
科学的研究の応用
Diethyl (4-Bromo-2-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Diethyl (4-Bromo-2-nitrophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Diethyl (4-Bromobutyl)phosphonate: Similar in structure but with a butyl group instead of a phenyl group.
Diethyl (4-nitrophenyl)phosphonate: Lacks the bromine atom but contains the nitro group on the phenyl ring.
Uniqueness
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds .
特性
分子式 |
C10H13BrNO5P |
|---|---|
分子量 |
338.09 g/mol |
IUPAC名 |
4-bromo-1-diethoxyphosphoryl-2-nitrobenzene |
InChI |
InChI=1S/C10H13BrNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
InChIキー |
OCWRASLBBREGIM-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)

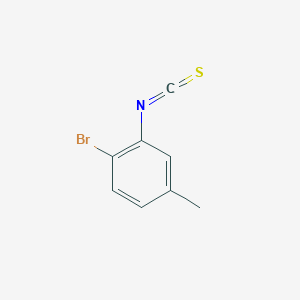
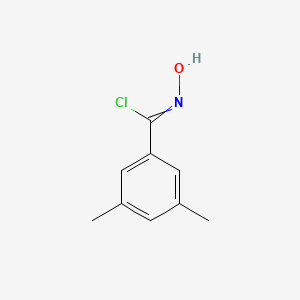
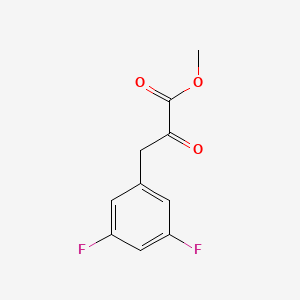
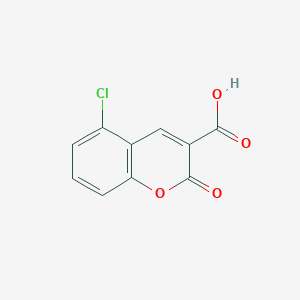
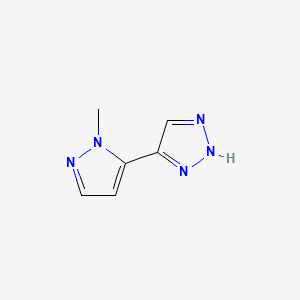
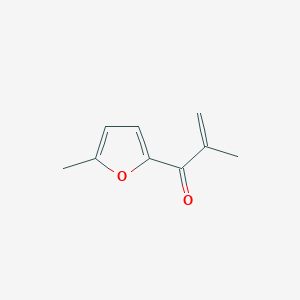
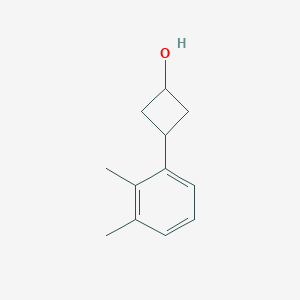

![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)

